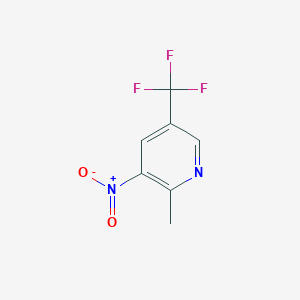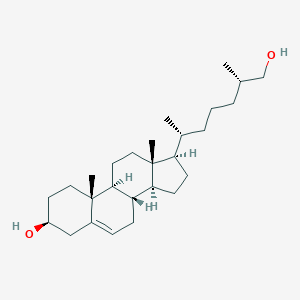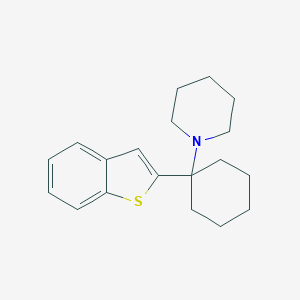
3,4-二氢异喹啉-6,7-二醇
描述
3,4-Dihydroisoquinoline-6,7-diol is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their presence in various natural alkaloids and their wide range of biological activities
科学研究应用
3,4-Dihydroisoquinoline-6,7-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals
作用机制
Target of Action
Isoquinolines, a class of compounds to which 3,4-dihydroisoquinoline-6,7-diol belongs, are known to interact with various biological targets due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .
Mode of Action
Isoquinolines generally interact with their targets through various mechanisms, depending on their specific structure and the nature of the target .
Biochemical Pathways
It’s worth noting that isoquinolines can originate from reactions known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .
Pharmacokinetics
The introduction of substituents at certain positions in isoquinoline derivatives generally improves their biostability .
Result of Action
Isoquinolines and their derivatives are known to exhibit a wide range of biological activities .
Action Environment
The reaction conditions for the synthesis of similar compounds are often very mild , suggesting that they may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
3,4-Dihydroisoquinoline-6,7-diol plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline, a novel inhibitor of factor-kB in in vitro invasion in murine mammary cells . The nature of these interactions involves the compound binding with enzymes and proteins, which can lead to changes in the biochemical pathways within the cell.
Cellular Effects
It is known that this compound is an important precursor used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, etc . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dihydroisoquinoline-6,7-diol is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydroisoquinoline-6,7-diol can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
3,4-Dihydroisoquinoline-6,7-diol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can lead to effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroisoquinoline-6,7-diol can be achieved through several methods. One common approach involves the cyclization of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods: Industrial production of 3,4-Dihydroisoquinoline-6,7-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反应分析
Types of Reactions: 3,4-Dihydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and amines are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated isoquinoline derivatives.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Another derivative with distinct chemical properties and applications.
Uniqueness: 3,4-Dihydroisoquinoline-6,7-diol is unique due to its specific hydroxyl groups at the 6 and 7 positions, which confer distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
属性
IUPAC Name |
3,4-dihydroisoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCQVMIYUGOTLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90421366 | |
| Record name | 3,4-dihydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4602-83-9 | |
| Record name | 3,4-dihydroisoquinoline-6,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















